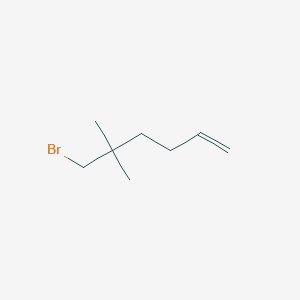

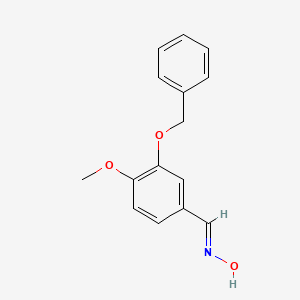

6-Bromo-5,5-dimethylhex-1-ene

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated compounds is often achieved through the substitution of hydrogen atoms with bromine atoms. For instance, paper describes the synthesis of brominated biindenylidenedione derivatives from their non-brominated precursor. Similarly, paper outlines the preparation of 6-deoxyhex-5-enopyranoside derivatives from brominated hexopyranosides using a one-pot procedure involving iodide anion and DBU in DMSO. These methods suggest that bromination can be a key step in the synthesis of complex molecules, including "6-Bromo-5,5-dimethylhex-1-ene."

Molecular Structure Analysis

The molecular structure of brominated compounds can be significantly affected by the presence of bromine atoms. For example, paper indicates that the substitution of hydrogen atoms with bromine in biindenylidenedione derivatives leads to a change in molecular arrangement. Paper also discusses the structural characterization of a brominated indole derivative, where the crystal structure was analyzed using X-ray diffraction. These findings imply that the introduction of bromine atoms can influence the molecular geometry and intermolecular interactions of the resulting compounds.

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions. Paper describes an intramolecular electrocyclic reaction involving a brominated cyclopentenone, while paper reports on the irradiation of a dibrominated dienone leading to the formation of a cyclopentenone derivative and a photodimer. These studies demonstrate that brominated compounds can participate in complex reaction pathways, which could be relevant to understanding the reactivity of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be quite distinct. Paper explores the photochromic and photomagnetic properties of synthesized brominated biindenylidenedione derivatives. Paper discusses the solubility behavior of triorganotin bromides in various solvents, and paper examines the electrochemical reduction of a brominated dione. These properties, such as solubility, photochemical behavior, and electrochemical characteristics, are important considerations when studying brominated organic molecules like "this compound."

Aplicaciones Científicas De Investigación

Regioselectivity in Radical Cyclization

One study examined the regioselectivity of cyclization in hex-5-enyl radicals, including derivatives like 1-bromo-2,2,5-trimethylhex-5-ene. This research provides insights into the molecular interactions and kinetic parameters that influence the formation of cyclic structures in organic chemistry, potentially impacting the synthesis of various organic compounds (Beckwith & Lawrence, 1979).

Synthesis of 6-Deoxyhex-5-enopyranosides

A process for synthesizing various 6-deoxyhex-5-enopyranoside derivatives from 6-bromo-6-deoxyhexopyranosides is explored. This work is significant in the field of carbohydrate chemistry, offering new pathways for creating complex sugar derivatives for potential applications in medicinal chemistry and biochemistry (Sato et al., 1993).

Bromination of Metacyclophanes

Research on the bromination of metacyclophanes, including derivatives similar to 6-bromo-5,5-dimethylhex-1-ene, has been conducted. This study is relevant in understanding the reaction mechanisms and product formation in the bromination of complex organic molecules, which is crucial for the synthesis of novel organic compounds with potential applications in material science and pharmaceuticals (Yamato et al., 1993).

Vinylic Organolithium Reagents

The preparation and application of vinylic organolithium reagents in organic synthesis were investigated. This research can be instrumental in developing new synthetic methods for complex organic molecules, potentially impacting various fields like drug discovery and material science (Duhamel et al., 1993).

Intramolecular Hydrogen Bonding Studies

Studies on the molecular structure and intramolecular hydrogen bonding of compounds like 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, a structurally similar compound to this compound, provide insights into the chemical properties and interactions within molecules. This research is crucial for understanding the physical and chemical behavior of organic compounds, influencing fields like material science and pharmacology (Vakili et al., 2012).

Propiedades

IUPAC Name |

6-bromo-5,5-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-4-5-6-8(2,3)7-9/h4H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLCJSIYMUMAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438176 | |

| Record name | 1-Hexene, 6-bromo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56068-49-6 | |

| Record name | 1-Hexene, 6-bromo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How was 6-bromo-5,5-dimethylhex-1-ene used to study SRN1 reactions?

A: The research used this compound as a radical clock to investigate the kinetics of SRN1 reactions []. When treated with nucleophiles like thiophenolate (-SPh) or diphenylphosphide (-PPh2) under appropriate conditions, this compound can undergo two competing pathways:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)